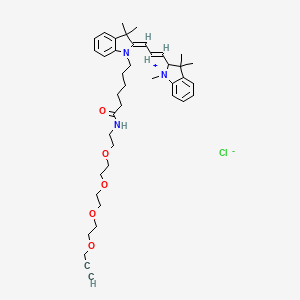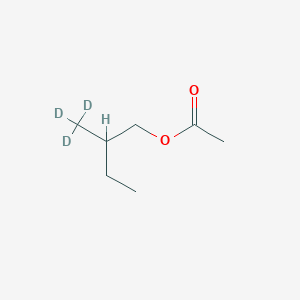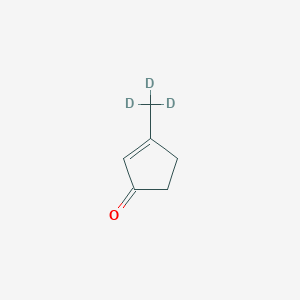
3-Methyl-2-cyclopenten-1-one-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-cyclopenten-1-one-d3 is a deuterated analog of 3-Methyl-2-cyclopenten-1-one. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantification purposes. The compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-cyclopenten-1-one-d3 typically involves the deuteration of 3-Methyl-2-cyclopenten-1-one. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-cyclopenten-1-one-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenones
Scientific Research Applications
3-Methyl-2-cyclopenten-1-one-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-Methyl-2-cyclopenten-1-one-d3 involves its incorporation into molecular structures, allowing researchers to trace and quantify its presence in various systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable using mass spectrometry. This property is particularly useful in studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopenten-1-one: The non-deuterated analog, used in similar applications but without the isotope labeling.
2-Cyclopenten-1-one: A related compound with a similar structure but lacking the methyl group.
3-Methoxy-2-cyclopenten-1-one: Another analog with a methoxy group instead of a methyl group
Uniqueness
3-Methyl-2-cyclopenten-1-one-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This property makes it particularly valuable in research applications where precise measurement and tracking are essential .
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
99.15 g/mol |
IUPAC Name |
3-(trideuteriomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3/i1D3 |
InChI Key |
CHCCBPDEADMNCI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)CC1 |
Canonical SMILES |
CC1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



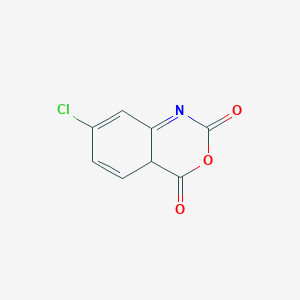
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
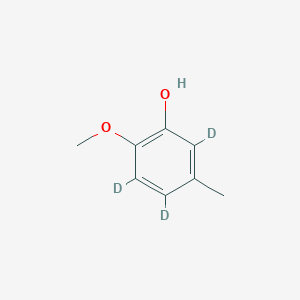
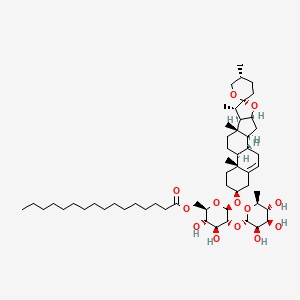

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


